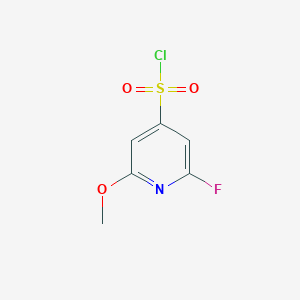
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring, along with a sulfonyl chloride functional group, makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated pyridine derivative. One common method is the reaction of 2-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various organic halides.
科学的研究の応用
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into other molecules.
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride
- 2-Fluoro-6-methoxypyridine-3-sulfonyl chloride
- 2-Fluoro-5-methoxypyridine-4-sulfonyl chloride
Uniqueness
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
分子式 |
C6H5ClFNO3S |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
2-fluoro-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3 |
InChIキー |
CMUOXQJUKVTQLI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)

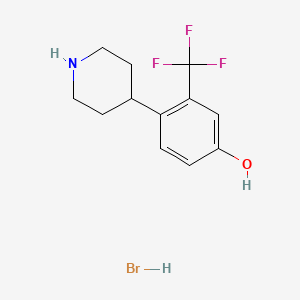
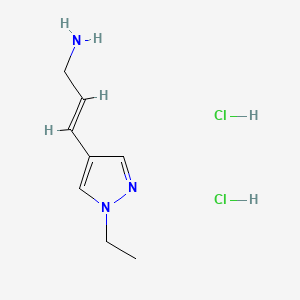
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
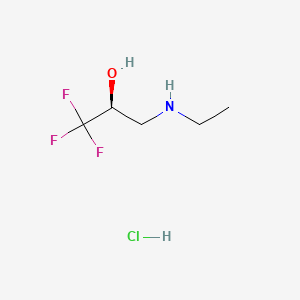
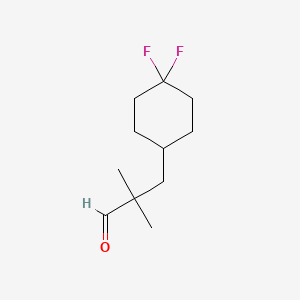

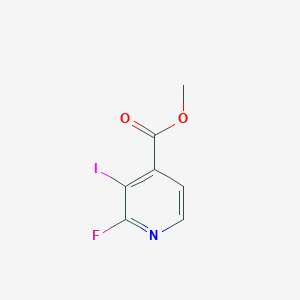
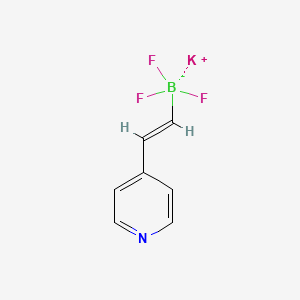
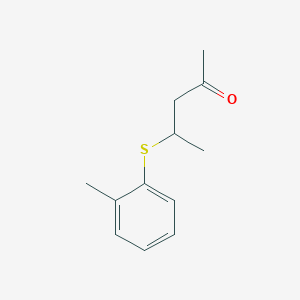
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
